molecular formula C14H18F3N3O2 B2491556 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide CAS No. 2379984-81-1

2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide

Cat. No. B2491556
CAS RN: 2379984-81-1
M. Wt: 317.312
InChI Key: CPJAWDQICVPTPY-UHFFFAOYSA-N
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Description

2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide, also known as TFMPA, is a chemical compound that has gained interest in scientific research due to its potential pharmaceutical applications. TFMPA is a piperidine derivative that has a trifluoromethylpyridine moiety, which makes it a unique compound with diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been shown to bind to the GABA-A receptor, which is involved in the inhibition of neurotransmitter release. This binding leads to an increase in the inhibitory effect of GABA, resulting in a reduction in neuronal activity and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has also been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is its high potency and specificity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

The potential pharmaceutical applications of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide are vast, and there are several future directions that could be explored. One area of interest is the development of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide's potential as a treatment for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the role of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide in modulating the immune system and inflammation could be explored. Overall, 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has the potential to be a valuable tool for scientific research and a promising candidate for the development of new pharmaceuticals.

Synthesis Methods

The synthesis of 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide involves a multi-step process that includes the reaction of 2-piperidone with trifluoromethylpyridine-2-carbaldehyde in the presence of sodium borohydride. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product, 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide. This method of synthesis has been reported to yield high purity and good yield of the final product.

Scientific Research Applications

2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects. 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.

properties

IUPAC Name

2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)11-4-1-5-19-13(11)22-9-10-3-2-6-20(7-10)8-12(18)21/h1,4-5,10H,2-3,6-9H2,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAWDQICVPTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)COC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]acetamide

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